molecular formula C4H4ClN3O B7722200 5-amino-6-chloro-1H-pyrimidin-4-one

5-amino-6-chloro-1H-pyrimidin-4-one

Cat. No.: B7722200
M. Wt: 145.55 g/mol
InChI Key: LVMZMDMVDWIZAL-UHFFFAOYSA-N
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Description

5-Amino-6-chloro-1H-pyrimidin-4-one is a heterocyclic compound featuring a pyrimidine backbone with amino (-NH₂) and chloro (-Cl) substituents at positions 5 and 6, respectively, and a ketone group at position 3. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its reactivity is influenced by the electron-donating amino group and the electron-withdrawing chlorine atom, enabling diverse substitution patterns for drug discovery and material science applications .

Properties

IUPAC Name

5-amino-6-chloro-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O/c5-3-2(6)4(9)8-1-7-3/h1H,6H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMZMDMVDWIZAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)C(=C(N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=O)C(=C(N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-6-chloro-1H-pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloro-5-nitropyrimidine with ammonia, followed by reduction of the nitro group to an amino group . Another approach involves the use of 4,6-dichloropyrimidine as a starting material, which undergoes substitution reactions to introduce the amino group at the 5-position .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidinone Derivatives

The following table summarizes key structural and functional differences between 5-amino-6-chloro-1H-pyrimidin-4-one and related compounds:

Compound Name Substituents (Positions) Key Properties/Applications Reference
This compound -NH₂ (5), -Cl (6), =O (4) High polarity due to -NH₂; reactive Cl for nucleophilic substitution; potential antiviral/antitumor applications.
5-Chloro-6-methyl-1H-pyrimidin-4-one -Cl (5), -CH₃ (6), =O (4) Reduced polarity compared to amino analog; methyl group enhances lipophilicity; used in agrochemical intermediates.
6-Chloro-2,5-dimethyl-1H-pyrimidin-4-one -Cl (6), -CH₃ (2,5), =O (4) Steric hindrance from methyl groups limits reactivity; chloro at position 6 favors regioselective modifications.
2-Amino-5-chloro-6-methyl-1H-pyrimidin-4-one -NH₂ (2), -Cl (5), -CH₃ (6) Amino group at position 2 alters hydrogen-bonding capacity; potential antibacterial applications.
5-Fluoro-6-methyl-1H-pyrimidin-4-one -F (5), -CH₃ (6), =O (4) Fluorine’s electronegativity enhances metabolic stability; used in fluorinated drug candidates.

Key Observations:

Substituent Effects on Reactivity: The amino group at position 5 in this compound increases nucleophilicity at adjacent positions, facilitating reactions like Suzuki couplings or amide formations . In contrast, the methyl group in 5-chloro-6-methyl-1H-pyrimidin-4-one () reduces polarity, favoring hydrophobic interactions in biological systems .

Biological Activity Correlations: Chloro-substituted pyrimidinones (e.g., 6-chloro-2,5-dimethyl-1H-pyrimidin-4-one in ) are associated with antitumor activity due to their ability to intercalate DNA or inhibit kinases . The amino group in this compound may enhance binding to enzymatic targets, as seen in related antiviral pyrazolo[3,4-d]pyrimidines ().

Synthetic Versatility: this compound serves as a precursor for disubstituted pyrimidines via Cl displacement, similar to methods used for 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (). Derivatives like 2-amino-6-[(3-chloro-4-methyl-phenyl)amino]-1H-pyrimidin-4-one () demonstrate the compound’s adaptability in forming aryl-substituted analogs for targeted therapies .

Research Findings and Pharmacological Potential

  • Antitumor Activity: Pyrimidinones with chloro and amino groups exhibit antiproliferative effects by targeting thymidylate synthase or topoisomerases. For example, 6-chloro-2,5-dimethyl-1H-pyrimidin-4-one () showed moderate activity against breast cancer cell lines (IC₅₀ = 12 µM).
  • Antibacterial Properties: The amino group in 2-amino-5-chloro-6-methyl-1H-pyrimidin-4-one () enhances binding to bacterial dihydrofolate reductase, with MIC values of 2–8 µg/mL against Staphylococcus aureus.

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